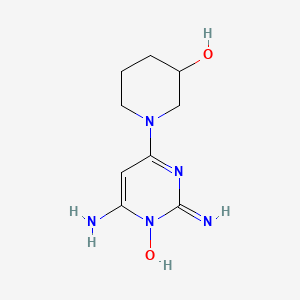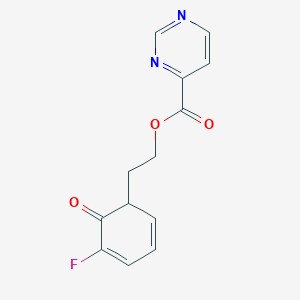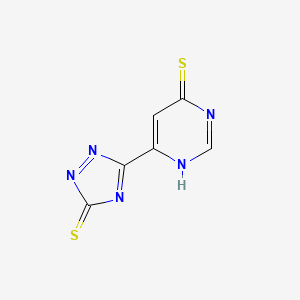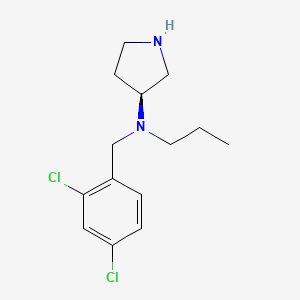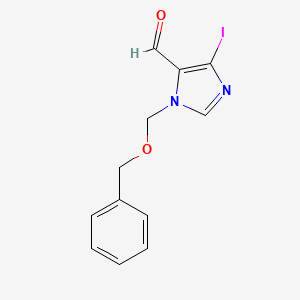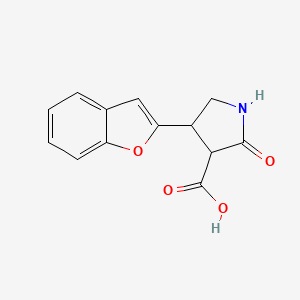
4-(1-Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a benzofuran ring fused to a pyrrolidine ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . This is followed by the formation of the pyrrolidine ring through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve efficiency . Additionally, the use of transition-metal catalysis can facilitate the cyclization processes required to form the complex ring structures .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with halogens or other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce pyrrolidine-3-ol derivatives .
Applications De Recherche Scientifique
4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism by which 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets 4-(Benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid apart from these compounds is its additional pyrrolidine ring, which introduces unique chemical properties and potential biological activities. This structural difference can result in distinct interactions with molecular targets and different pharmacological profiles .
Propriétés
Numéro CAS |
88234-81-5 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-12-11(13(16)17)8(6-14-12)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,11H,6H2,(H,14,15)(H,16,17) |
Clé InChI |
XSPMGTRNNWVXHV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)N1)C(=O)O)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


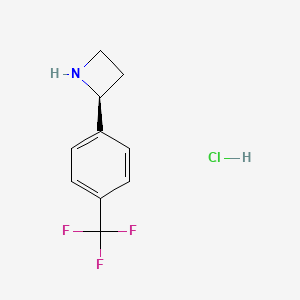
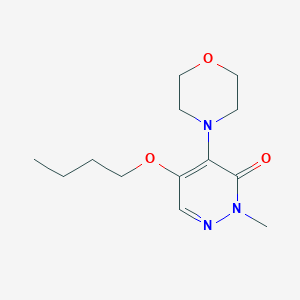
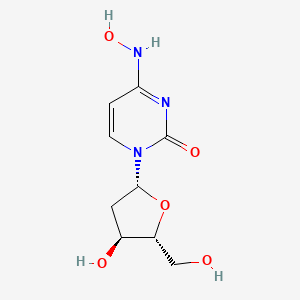

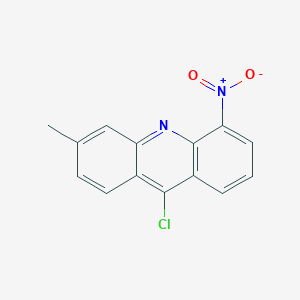

![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
